(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-11-15(19-23-12)18-17(22)13-6-8-20(9-7-13)16(21)5-4-14-3-2-10-24-14/h2-5,10-11,13H,6-9H2,1H3,(H,18,19,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCDVYTOVELOA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a synthetic derivative that combines features from isoxazole and piperidine structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structure:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity. The isoxazole ring and piperidine moiety are particularly significant due to their established pharmacological roles.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated:
- GI50 Values : The mean GI50 (the concentration required to inhibit cell growth by 50%) was found to be approximately .
- TGI Values : The mean TGI (the concentration at which total growth inhibition occurs) was around .
The compound showed notable efficacy against various cancer types, including:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| HOP-62 (Lung) | 15.72 | 50.68 |
| OVCAR-8 (Ovarian) | 27.71 | - |
| DU-145 (Prostate) | 44.35 | - |
| MDA-MB-468 (Breast) | 15.65 | - |
This data suggests that the compound has a broad spectrum of activity against different cancer cell lines, making it a promising candidate for further investigation in cancer therapy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly in relation to acetylcholinesterase (AChE) and urease. Studies have shown that derivatives containing piperidine structures often exhibit strong inhibitory effects on these enzymes, which are crucial in various physiological processes and disease mechanisms.
For example, compounds with similar structural features demonstrated AChE inhibition with IC50 values ranging from to , indicating potent activity compared to standard inhibitors . This suggests that our target compound may also possess similar inhibitory characteristics.
Case Studies
In a specific case study involving the synthesis of piperidine derivatives, researchers reported on the biological evaluation of several compounds with structural similarities to This compound . The study highlighted:
- Anticancer Screening : Several derivatives were tested for their cytotoxic effects on various cancer cell lines, with some achieving significant growth inhibition.
- Molecular Docking Studies : These studies indicated favorable interactions between the compounds and target proteins involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s unique features can be contextualized against related molecules (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Heterocyclic Substitutions : The target’s thiophene and isoxazole groups contrast with analogs featuring thiazole () or dual thiophenes (). Thiophene’s sulfur atom may enhance lipophilicity compared to thiazole’s nitrogen, influencing membrane permeability .
- Piperidine vs. Piperidine’s conformational flexibility may improve target engagement compared to rigid acrylamide linkers () .
- Acryloyl Group : The α,β-unsaturated ketone in the acryloyl moiety could enable Michael addition reactions or serve as a hydrogen-bond acceptor, differing from saturated linkers in other analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
